2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride
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Overview
Description
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride is a chemical compound with the molecular formula C11H12N2O·2HCl and a molecular weight of 261.15 g/mol. It is a light yellow solid with a purity of 97%. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-m-tolyl-oxazol-4-carboxylic acid with methylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydrochloric acid. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale reactors are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other oxazol derivatives, such as 2-methyl-oxazol-4-yl-methylamine and 2-phenyl-oxazol-4-yl-methylamine.
Uniqueness: The presence of the m-tolyl group in this compound provides unique chemical and biological properties compared to other oxazol derivatives.
Properties
IUPAC Name |
[2-(3-methylphenyl)-1,3-oxazol-4-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11;;/h2-5,7H,6,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZIFJCOEISVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CO2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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